Nandrolone acetate

Description

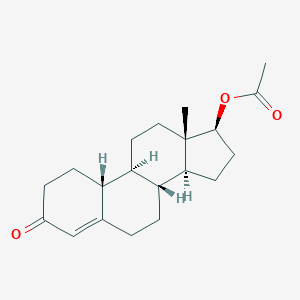

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYUPSVWLOIRF-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931490 | |

| Record name | Nandrolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-10-1 | |

| Record name | Nandrolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.beta.-Acetoxy-19-nortestosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4NN9XF7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nandrolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of nandrolone acetate (19-nortestosterone 17β-acetate). This compound is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] This document details the synthetic route from its parent compound, nandrolone, and outlines the analytical methodologies crucial for its structural elucidation and purity assessment. The information is intended for research, development, and forensic applications.[2]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the 17β-hydroxyl group of nandrolone. This process involves reacting nandrolone with an acetylating agent.

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound from nandrolone.

Caption: General workflow for the esterification of nandrolone to this compound.

Experimental Protocol: Esterification of Nandrolone

This protocol describes a general procedure for the synthesis of nandrolone esters.[3]

-

Dissolution: Dissolve nandrolone in a suitable solvent, such as pyridine.

-

Acylation: Add the acetylating agent, either acetyl chloride or acetic anhydride, to the solution.

-

Reaction: Stir the reaction mixture at a controlled temperature for a specified period to allow the esterification to proceed to completion.

-

Work-up: After the reaction is complete, the mixture is typically worked up to remove excess reagents and by-products. This may involve quenching the reaction, extraction, and washing.

-

Purification: The crude product is then purified, commonly by chromatographic techniques, to yield pure this compound.[4]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5] |

| Synonyms | 19-Nortestosterone Acetate, 3-oxoestr-4-en-17β-yl acetate[6] |

| CAS Number | 1425-10-1[6] |

| Molecular Formula | C₂₀H₂₈O₃[5] |

| Molecular Weight | 316.43 g/mol [6] |

| Appearance | White powder[6] |

| Melting Point | 85.42 °C[6] |

| UVmax | 239 nm[2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (2 mg/ml).[2] |

Chemical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized this compound.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive chemical characterization of a synthesized compound like this compound.

Caption: Logical workflow for the chemical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of the hydrogen atoms.

Experimental Protocol: ¹H NMR [6]

| Parameter | Specification |

| Instrument | 400 MHz NMR spectrometer |

| Sample Preparation | Dilute analyte to ~10 mg/mL in CDCl₃ containing TMS as a 0 ppm reference. |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

| Spectral Width | -3 ppm to 13 ppm |

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.87 | s | H-4 |

| 4.67 | t | H-17 |

| 2.09 | s | Acetate methyl protons |

| 0.86 | s | H-18 |

(Note: Specific chemical shifts can vary slightly based on solvent and instrument.)[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating this compound from potential impurities and for determining its molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS [6]

| Parameter | Specification |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 μm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Injection | 1 μL, Split Ratio = 25:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | ~17.05 min |

Mass Spectral Data

| m/z | Interpretation |

| 316 | Molecular Ion [M]⁺[6] |

| 274 | [M - C₂H₂O]⁺ |

| 256 | [M - CH₃COOH]⁺[5] |

| 228 | Further fragmentation |

| 43 | [CH₃CO]⁺[5] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR [6]

| Parameter | Specification |

| Instrument | FTIR with diamond ATR attachment (1 bounce) |

| Scans | 32 (sample and background) |

| Resolution | 4 cm⁻¹ |

| Aperture | 150 |

Key IR Absorption Bands [8]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O stretch (ester) |

| ~1660 | C=O stretch (α,β-unsaturated ketone) |

| ~1615 | C=C stretch (alkene) |

| ~1240 | C-O stretch (ester) |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound.

Experimental Protocol: RP-HPLC [9][10][11]

| Parameter | Specification |

| System | Reverse-phase HPLC with UV detector |

| Column | C18 or RP-8 |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water/buffer |

| Detection | UV at ~240 nm |

| Sample Preparation | Dissolve a known weight of the sample in a suitable solvent and dilute to a known concentration. |

Relevant Signaling Pathway

Nandrolone, the active hormone released from this compound, exerts its effects by binding to the androgen receptor (AR). Understanding this pathway is crucial for researchers in drug development.

Caption: Simplified androgen receptor signaling pathway for nandrolone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3862195A - Steroid derivatives and the preparation thereof - Google Patents [patents.google.com]

- 5. This compound | C20H28O3 | CID 102122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. swgdrug.org [swgdrug.org]

- 7. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. tandfonline.com [tandfonline.com]

The Dawn of a New Class of Anabolic Agents: A Technical Guide to the Discovery and Development of 19-Nortestosterone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 19-nortestosterone (nandrolone) and its derivatives. From the initial synthesis of the core 19-nor steroid nucleus to the development of orally active progestins and long-acting anabolic esters, this document details the key scientific milestones, experimental methodologies, and structure-activity relationships that have shaped this important class of therapeutic agents. Quantitative data on the biological activity and pharmacokinetics of key derivatives are presented in tabular format for comparative analysis. Detailed experimental protocols for pivotal synthesis and bioassays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying molecular and procedural logic.

Introduction: The Quest for Anabolic Specificity

The development of anabolic-androgenic steroids (AAS) has been driven by the therapeutic goal of dissociating the desirable anabolic (myotrophic) effects from the often-undesirable androgenic (virilizing) effects of testosterone.[1] Early research in the mid-20th century focused on modifying the testosterone molecule to enhance its tissue-building properties while minimizing its masculinizing side effects. A pivotal breakthrough in this endeavor was the removal of the C19 methyl group from the steroid backbone, leading to the synthesis of 19-nortestosterone, also known as nandrolone.[2] This structural modification was found to significantly increase the anabolic-to-androgenic ratio, heralding the advent of a new class of more selective anabolic agents.[3][4]

The Discovery and Synthesis of 19-Nortestosterone

The first synthesis of 19-nortestosterone was a landmark achievement in steroid chemistry. A crucial reaction in this process was the Birch reduction, which allowed for the partial reduction of an aromatic ring, a key step in transforming estrogenic precursors into the 19-norandrostane skeleton.[5][6]

The Birch Reduction: A Gateway to 19-Nor Steroids

The Birch reduction of estradiol methyl ether is a foundational method for the synthesis of the 19-nortestosterone precursor, 19-nor-4-androsten-3,17-dione.[7][8]

Experimental Protocol: Birch Reduction of Estradiol 3-Methyl Ether

-

Materials: Estradiol 3-methyl ether, liquid ammonia, ethanol (or another proton source), and an alkali metal (e.g., lithium or sodium).

-

Procedure:

-

A solution of estradiol 3-methyl ether in a suitable solvent (e.g., tetrahydrofuran, diethyl ether) is prepared.[6]

-

This solution is added to a reaction vessel containing condensed liquid ammonia at -33°C.[5]

-

Small pieces of an alkali metal are added portion-wise to the stirred solution, resulting in a characteristic deep blue color, indicating the presence of solvated electrons.[5]

-

A proton source, such as ethanol, is added to the reaction mixture.

-

The reaction is allowed to proceed until the blue color dissipates, indicating the consumption of the alkali metal.

-

The ammonia is allowed to evaporate, and the remaining residue is worked up by adding water and extracting the product with an organic solvent.

-

The resulting enol ether is then hydrolyzed with aqueous acid to yield 19-nor-4-androsten-3,17-dione.[7]

-

The Development of 19-Nortestosterone Derivatives

The successful synthesis of 19-nortestosterone paved the way for the development of a wide array of derivatives with diverse therapeutic applications. These can be broadly categorized into two main classes: esters of nandrolone and orally active 19-norsteroids.

Nandrolone Esters: Prolonging Anabolic Activity

To overcome the short half-life of nandrolone, various esters were synthesized at the 17β-hydroxyl position. Esterification increases the lipophilicity of the molecule, leading to its deposition in fatty tissue upon intramuscular injection and a slower release into the bloodstream. The two most clinically significant esters are nandrolone phenylpropionate and nandrolone decanoate.[9][10]

Experimental Protocol: Synthesis of Nandrolone Phenylpropionate

-

Materials: Nandrolone, 3-phenylpropanoic acid, an activating agent (e.g., dicyclohexylcarbodiimide - DCC), a catalyst (e.g., 4-dimethylaminopyridine - DMAP), and a suitable solvent (e.g., dichloromethane - DCM).

-

Procedure:

-

Nandrolone and 3-phenylpropanoic acid are dissolved in DCM.

-

DMAP is added as a catalyst.

-

A solution of DCC in DCM is added dropwise to the stirred reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The precipitated dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is washed with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield nandrolone phenylpropionate.[11][12]

-

Orally Active Derivatives: The Birth of Progestins

A major limitation of testosterone and its early derivatives was their poor oral bioavailability due to extensive first-pass metabolism in the liver. The introduction of a 17α-ethynyl group was found to protect the 17β-hydroxyl group from oxidation, rendering the molecule orally active. The application of this modification to the 19-nortestosterone backbone led to the synthesis of norethindrone (norethisterone), a potent, orally active progestin that became a key component of the first oral contraceptives.[7][13]

Experimental Protocol: Synthesis of Norethindrone

-

Materials: 19-nor-4-androsten-3,17-dione, a strong base (e.g., potassium tert-butoxide), acetylene gas, and a suitable solvent (e.g., toluene, tert-butyl alcohol).[7]

-

Procedure:

-

19-nor-4-androsten-3,17-dione is dissolved in a mixture of toluene and tert-butyl alcohol.

-

Potassium tert-butoxide is added to the solution.

-

Acetylene gas is bubbled through the stirred reaction mixture.[7]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization to yield norethindrone.[7]

-

Quantitative Analysis of 19-Nortestosterone Derivatives

The biological activity of 19-nortestosterone derivatives is characterized by their anabolic and androgenic potency, their binding affinity to the androgen receptor (AR), and their pharmacokinetic profiles.

Table 1: Comparative Biological and Pharmacokinetic Data of Selected 19-Nortestosterone Derivatives

| Compound | Anabolic:Androgenic Ratio | Relative Binding Affinity for AR (Testosterone = 100) | Half-life (Intramuscular) |

| Testosterone | 1:1 | 100 | ~1-2 hours (unesterified) |

| Nandrolone | ~3-6:1 | ~125 | ~6 days |

| Nandrolone Phenylpropionate | ~3-6:1 | (pro-drug) | ~3 days |

| Nandrolone Decanoate | ~3-6:1 | (pro-drug) | ~7-12 days |

| Norethindrone | Weakly anabolic/androgenic | ~50 | ~5-14 hours (oral) |

| Trenbolone | ~5:1 | ~500 | Ester-dependent |

| 7α-methyl-19-nortestosterone (MENT) | ~10:1 | ~1000 | ~40 minutes (IV) |

Note: Anabolic:androgenic ratios and relative binding affinities can vary depending on the assay system used. Half-life is also dependent on the ester form and route of administration.[3][14][15][16][17][18]

Experimental Methodologies for Biological Characterization

The determination of the anabolic and androgenic activity of 19-nortestosterone derivatives relies on well-established in vivo and in vitro assays.

The Hershberger Assay: In Vivo Assessment of Anabolic and Androgenic Activity

The Hershberger assay is the gold standard for differentiating between anabolic and androgenic effects in a rodent model. It utilizes the differential response of the levator ani muscle (anabolic) and the seminal vesicles/ventral prostate (androgenic) to the administration of the test compound in castrated rats.

Experimental Protocol: Hershberger Assay

-

Animals: Immature, castrated male rats.

-

Procedure:

-

Animals are castrated and allowed a post-operative recovery period.

-

The test compound is administered daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage.

-

A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

At the end of the treatment period, the animals are euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate are dissected and weighed.

-

The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the seminal vesicles and ventral prostate.

-

The anabolic-to-androgenic ratio is calculated by comparing the relative potencies of the test compound on these tissues.

-

Androgen Receptor Binding Assay: In Vitro Assessment of Affinity

Radioligand binding assays are used to determine the affinity of a compound for the androgen receptor. This is a crucial in vitro parameter that often correlates with in vivo potency.

Experimental Protocol: Androgen Receptor Radioligand Binding Assay

-

Materials: A source of androgen receptors (e.g., rat prostate cytosol or cells expressing recombinant AR), a radiolabeled ligand (e.g., [³H]-dihydrotestosterone or [³H]-R1881), the unlabeled test compound, and a filtration apparatus.

-

Procedure:

-

The AR preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out until equilibrium is reached.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.

-

The amount of radioactivity on the filter is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

-

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

19-Nortestosterone and its derivatives exert their biological effects primarily through the androgen receptor, a ligand-activated transcription factor.

Caption: Androgen Receptor Signaling Pathway for 19-Nortestosterone Derivatives.

Experimental Workflow for the Development of 19-Nortestosterone Derivatives

The development of new 19-nortestosterone derivatives follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Caption: Experimental Workflow for 19-Nortestosterone Derivative Development.

Conclusion

The discovery of 19-nortestosterone and the subsequent development of its derivatives represent a significant advancement in medicinal chemistry and endocrinology. By strategically modifying the testosterone molecule, scientists were able to create a new class of anabolic agents with improved therapeutic indices. The methodologies and assays detailed in this guide have been instrumental in the characterization and progression of these compounds. The ongoing exploration of the 19-nor steroid scaffold, including the development of selective androgen receptor modulators (SARMs), continues to be a promising area of research for the treatment of a wide range of conditions, from muscle wasting and osteoporosis to hormone replacement therapy and contraception. This technical guide serves as a foundational resource for researchers seeking to understand the historical context and experimental basis of this important class of steroids.

References

- 1. endocrine.org [endocrine.org]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. baranlab.org [baranlab.org]

- 7. Norethindrone synthesis - chemicalbook [chemicalbook.com]

- 8. Nandrolone synthesis - chemicalbook [chemicalbook.com]

- 9. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. Nandrolone phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and Bioactivity of Nandrolone phenylpropionate_Chemicalbook [chemicalbook.com]

- 13. [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Pathways of Nandrolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nandrolone, an anabolic androgenic steroid, undergoes extensive in vitro metabolism primarily through Phase I reduction and hydroxylation, followed by Phase II conjugation reactions. This technical guide provides a detailed overview of these metabolic pathways, focusing on the core enzymatic processes, key metabolites, and established experimental protocols for their investigation. Quantitative data on enzyme kinetics, where available, are summarized to provide a comparative reference for researchers. Detailed methodologies for in vitro experiments using common systems such as human liver microsomes and S9 fractions are provided, alongside analytical procedures for metabolite quantification. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a clear understanding of the processes involved.

Introduction to Nandrolone Metabolism

Nandrolone (19-nortestosterone) is a synthetic anabolic-androgenic steroid derived from testosterone. In pharmaceutical preparations, it is often esterified, as with nandrolone acetate, to prolong its therapeutic effect. Prior to exerting its biological activity and undergoing metabolism, the acetate ester is rapidly hydrolyzed to free nandrolone by esterases. The subsequent metabolism of nandrolone is crucial for its clearance and is a key area of study in drug development, clinical pharmacology, and anti-doping science. In vitro models are invaluable tools for elucidating these metabolic pathways, identifying the enzymes involved, and characterizing the resulting metabolites.

Phase I Metabolic Pathways

The initial phase of nandrolone metabolism involves the modification of its chemical structure through reduction and hydroxylation reactions, primarily catalyzed by reductases and cytochrome P450 (CYP) enzymes.

Reduction of the A-Ring

The most prominent Phase I metabolic route for nandrolone is the reduction of its A-ring. This process is primarily mediated by the enzyme 5α-reductase, leading to the formation of 5α-dihydronandrolone (5α-DHN). Further reduction of the 3-keto group by 3α/β-hydroxysteroid oxidoreductases (3α/β-HSOR) results in the formation of the two major urinary metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[1].

The primary metabolites of nandrolone's A-ring reduction are:

-

5α-Dihydronandrolone (5α-DHN)

-

19-Norandrosterone (19-NA)

-

19-Noretiocholanolone (19-NE)

Hydroxylation by Cytochrome P450 Enzymes

While A-ring reduction is the dominant pathway, hydroxylation reactions mediated by CYP enzymes also contribute to nandrolone's Phase I metabolism. The specific CYP isoforms involved in nandrolone hydroxylation are not as extensively characterized as those for other steroids. However, studies on similar synthetic steroids suggest the involvement of the CYP3A family, particularly CYP3A4, in hydroxylation reactions[2][3][4]. One study has also demonstrated the in vitro hydroxylation of nandrolone at the 2α-position by the bacterial cytochrome P450 enzyme CYP105D18[5][6]. Further research is needed to fully elucidate the quantitative contribution of different human CYP isoforms to nandrolone metabolism.

Phase II Metabolic Pathways

Following Phase I modifications, nandrolone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is a major Phase II pathway for nandrolone metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl groups of the steroid metabolites. In vitro studies have identified UGT2B7 and UGT2B17 as the primary isoforms responsible for the glucuronidation of 19-norandrosterone[5]. The relative contribution of these isoforms has been determined to be approximately 39% for UGT2B7 and 31% for UGT2B17[5]. Inhibition assays using human liver microsomes have also implicated UGT2B15 in this process[5].

Sulfation

Sulfation, the addition of a sulfonate group, is another important Phase II conjugation reaction for nandrolone metabolites. This process is catalyzed by sulfotransferases (SULTs). While less extensively studied in vitro for nandrolone specifically, sulfated metabolites of 19-norandrosterone and 19-noretiocholanolone have been identified.

Quantitative Data on Nandrolone Metabolism

While qualitative metabolic pathways are well-documented, specific quantitative data on the enzyme kinetics of nandrolone metabolism in vitro are limited in the publicly available literature. The following tables summarize the available information.

Table 1: Enzyme Kinetic Parameters for Testosterone 6β-Hydroxylation by CYP3A4 (as a proxy for steroid hydroxylation)

| Parameter | Value | Cell Line | Reference |

| Km | 20.60 ± 0.10 µM | WRL-68 (CYP3A4 overexpressing) | [7] |

| Vmax | 43.23 ± 1.21 nM/min/mg total protein | WRL-68 (CYP3A4 overexpressing) | [7] |

Note: This data is for testosterone, a structurally similar steroid, and provides an indication of the kinetic parameters that might be expected for nandrolone hydroxylation by CYP3A4.

Table 2: Relative Contribution of UGT Isoforms to 19-Norandrosterone Glucuronidation

| UGT Isoform | Relative Contribution | Reference |

| UGT2B7 | 39% | [5] |

| UGT2B17 | 31% | [5] |

Table 3: Analytical Method Performance for Nandrolone Metabolite Quantification

| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference |

| Limit of Quantification (LOQ) by GC-MS | <1 ng/mL | <1 ng/mL | [8] |

| Lower Limit of Quantitation by GC-MS | 1 ng/mL | - | [8] |

| Detection Limit by GC-MS | 0.01 ng/mL | 0.06 ng/mL | [9] |

| Quantification Range by LC-MS/MS | 1-100 ng/mL | 1-100 ng/mL | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to study nandrolone metabolism.

In Vitro Metabolism using Human Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Nandrolone (e.g., 1-10 µM final concentration, dissolved in a minimal amount of organic solvent like DMSO, typically <0.2% of final volume)

-

Liver S9 Fraction (final protein concentration of 1 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding cofactors. For combined Phase I and Phase II, add:

-

NADPH (1 mM final concentration)

-

UDPGA (2 mM final concentration)

-

PAPS (for sulfation studies, if desired)

-

-

Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines the general procedure for determining the Michaelis-Menten constants for an enzyme-catalyzed reaction.

Protocol:

-

Prepare a series of substrate concentrations: Prepare a range of nandrolone concentrations that bracket the expected Km value.

-

Set up incubation reactions: For each substrate concentration, perform an incubation as described in section 5.1, keeping the enzyme concentration and incubation time constant. The incubation time should be within the linear range of product formation.

-

Measure initial reaction velocities (Vo): Quantify the amount of metabolite formed at each substrate concentration. The initial velocity is expressed as the amount of product formed per unit time per mg of protein.

-

Data Analysis:

-

Plot the initial velocity (Vo) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

-

Alternatively, use a linearization method such as the Lineweaver-Burk plot (1/Vo vs. 1/[S]) or the Eadie-Hofstee plot (Vo vs. Vo/[S]) to graphically determine the kinetic parameters[11][12][13][14].

-

Quantification of Nandrolone Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of nandrolone metabolites from in vitro incubation samples.

Protocol:

-

Sample Preparation: Use the supernatant from the terminated incubation reaction (section 5.1). An internal standard (e.g., a deuterated analog of the metabolite of interest) should be added before any extraction steps.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is commonly employed to achieve separation[15].

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min[15].

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is common for the detection of nandrolone and its metabolites[15].

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each metabolite and the internal standard[15].

-

-

Quantification: Create a calibration curve using standards of the known metabolites at various concentrations. The concentration of the metabolites in the unknown samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard[15].

Visualizations

Metabolic Pathways

Caption: In vitro metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism

Caption: General workflow for in vitro metabolism of nandrolone.

Conclusion

The in vitro metabolism of this compound is a multi-step process involving initial hydrolysis followed by extensive Phase I and Phase II biotransformations. The primary metabolic pathways lead to the formation of 19-norandrosterone and 19-noretiocholanolone, which are then conjugated, primarily through glucuronidation by UGT2B7 and UGT2B17. While the qualitative aspects of these pathways are well-understood, there is a need for more comprehensive quantitative data on the kinetics of the enzymes involved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to further investigate the in vitro metabolism of nandrolone and other related anabolic androgenic steroids. Such studies are essential for a complete understanding of their pharmacology, toxicology, and for the development of sensitive detection methods.

References

- 1. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. Human cytochrome P-450 3A4: in vitro drug-drug interaction patterns are substrate-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separate and interactive regulation of cytochrome P450 3A4 by triiodothyronine, dexamethasone, and growth hormone in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implication of Human UGT2B7, 2B15, and 2B17 in 19-Norandrosterone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UGT2B17 Genetic Polymorphisms Dramatically Affect the Pharmacokinetics of MK-7246 in Healthy Subjects in a First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Human Uridine-Diphosphate Glucuronosyl Transferase (UGT) 1A Isoforms in Liver, Intestine and Kidney using nanoLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 14. Experimental designs for estimating the parameters of the Michaelis-Menten equation from progress curves of enzyme-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Pharmacokinetics and Bioavailability of Nandrolone Esters in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is utilized in veterinary and human medicine for its anabolic properties, promoting muscle growth and red blood cell production.[1] To prolong its therapeutic window, nandrolone is commonly administered as an ester prodrug, such as nandrolone acetate or nandrolone decanoate. These esters are hydrolyzed in the body to release the active nandrolone molecule. Understanding the pharmacokinetic profiles and bioavailability of these esters in different animal models is crucial for preclinical drug development, toxicological studies, and establishing appropriate dosing regimens. This technical guide provides an in-depth overview of the available scientific literature on the pharmacokinetics and bioavailability of nandrolone esters in various animal models, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

While this guide aims to provide comprehensive information on this compound, it is important to note that the available scientific literature predominantly focuses on the longer-acting ester, nandrolone decanoate. Consequently, detailed pharmacokinetic parameters for this compound in animal models are not as readily available. This document will present the existing data for nandrolone and its decanoate ester as a primary reference, supplemented with comparative information where possible.

Data Presentation: Pharmacokinetic Parameters of Nandrolone Esters

The following tables summarize the key pharmacokinetic parameters of nandrolone following the administration of its esters in various animal models. Due to the limited availability of data for this compound, the tables primarily feature data for nandrolone decanoate and other esters to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Nandrolone Decanoate in Male Wistar Rats

| Parameter | Value | Reference |

| Dose | 1 mg/100g body weight, intramuscularly (once a week for 8 weeks) | [2] |

| Vehicle | Not specified | [2] |

| Analytical Method | Not specified | [2] |

| Note | This study focused on redox homeostasis and did not provide detailed pharmacokinetic parameters like Cmax, Tmax, or AUC. | [2] |

Table 2: Pharmacokinetic Parameters of Nandrolone Laurate in Dogs

| Parameter | Value | Reference |

| Dose | 1 mg/kg, intramuscularly | [3] |

| Vehicle | Oily solution | [3] |

| Tmax (Peak Level) | ~5 days | [3] |

| Elimination Half-life (t½) | ~12 days | [3] |

| Note | Measurable levels were still present 21 days post-injection. No pharmacokinetic differences were observed between male and female animals. | [3] |

Table 3: Comparative Pharmacokinetic Parameters of Nandrolone Esters in Rats

| Ester | Elimination Half-life (t½) of the intramuscular depot | Duration of Action | Reference |

| Nandrolone | 0.6 hours | - | [3] |

| Phenylpropionate | 25 hours | ~1 week | [3] |

| Decanoate | 130 hours | ~2-3 weeks | [3] |

| Laurate | 243 hours | ~3-4 weeks | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the experimental protocols from key studies investigating the effects and analysis of nandrolone esters in animal models.

Protocol 1: Chronic Administration of Nandrolone Decanoate in Male Wistar Rats

-

Objective: To investigate the impact of supraphysiological doses of nandrolone decanoate on the redox balance of various organs.[2]

-

Animal Model: Male Wistar rats.[2]

-

Dosing Regimen: Intramuscular injections of nandrolone decanoate at a dose of 1 mg per 100 g of body weight, administered once a week for a duration of 8 weeks.[2]

-

Sample Collection and Analysis: At the end of the treatment period, tissues (liver, heart, and kidney) were collected to measure the activity and mRNA levels of NADPH Oxidase (NOX), catalase, glutathione peroxidase (GPx), and total superoxide dismutase (SOD), as well as reduced thiol and carbonyl residue proteins.[2]

Protocol 2: Pharmacokinetic Study of Nandrolone Laurate in Dogs

-

Objective: To determine the pharmacokinetic profile of nandrolone laurate after intramuscular injection in dogs.[3]

-

Animal Model: Dogs (male and female).[3]

-

Dosing Regimen: A single intramuscular injection of nandrolone laurate at a dose of 1 mg/kg.[3]

-

Vehicle: Light yellow oily solution.[3]

-

Sample Collection: Blood samples were collected at various time points to measure plasma nandrolone levels.[3]

-

Pharmacokinetic Analysis: Plasma nandrolone concentrations were plotted against time to determine the peak plasma level (Tmax) and the elimination half-life.[3]

Protocol 3: In Vitro and In Vivo Metabolism of Nandrolone Decanoate in Castrated Horses

-

Objective: To study the biotransformation of nandrolone decanoate in horses.[4][5]

-

Dosing Regimen: Intramuscular administration of 800 mg of nandrolone decanoate once weekly for three consecutive weeks.[4][5]

-

Sample Collection: Plasma and urine samples were collected for at least 20 days after the last administration.[4][5]

-

Analytical Method: The study identified metabolites through various analytical techniques to elucidate the biotransformation pathways which included hydrolysis, reduction, oxidation, and sulfation.[4][5]

Protocol 4: Analytical Method for Nandrolone and its Esters in Equine Plasma

-

Objective: To develop a sensitive method for the simultaneous separation, quantification, and confirmation of 16 testosterone and nandrolone esters in equine plasma.

-

Sample Preparation: Liquid-liquid extraction of analytes from equine plasma using a mixture of methyl tert-butyl ether and ethyl acetate.

-

Analytical Instrumentation: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

-

Detection: Positive electrospray ionization mode with selected reaction monitoring (SRM).

-

Key Performance Metrics: Limits of detection (LOD) and quantification (LOQ) were in the range of 25-100 pg/mL and 100-200 pg/mL, respectively.

Mandatory Visualizations

Signaling Pathway and Metabolism Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for nandrolone and its metabolic breakdown.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and bioavailability of nandrolone esters in various animal models. While comprehensive data for nandrolone decanoate and other esters are present, there is a notable scarcity of specific pharmacokinetic parameters for this compound. The provided experimental protocols offer a foundation for designing future studies to address this knowledge gap. The visualized metabolic and signaling pathways provide a clear understanding of nandrolone's mechanism of action and fate in the body. Further research focusing on the comparative pharmacokinetics of different nandrolone esters, including the acetate form, is warranted to provide a more complete picture for drug development and regulatory purposes.

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anabolic androgenic steroid nandrolone decanoate disrupts redox homeostasis in liver, heart and kidney of male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Studies of Nandrolone Decanoate in Castrated Horses After Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Nandrolone to Steroid Hormone Receptors

Introduction

Nandrolone acetate is an esterified prodrug of nandrolone, also known as 19-nortestosterone.[1][2] Following administration, it is rapidly hydrolyzed in the blood into the active compound, nandrolone.[2] Therefore, to understand the molecular interactions and physiological effects, it is crucial to analyze the binding affinity of nandrolone itself to the primary steroid hormone receptors. This technical guide provides a comprehensive overview of the binding characteristics of nandrolone to the Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptor (ER).

This document summarizes quantitative binding data, details common experimental protocols for determining binding affinity, and visualizes the core signaling pathways and experimental workflows. Nandrolone is an agonist of the androgen receptor and is characterized by strong anabolic and weak androgenic effects.[1][3]

Androgen Receptor (AR) Binding Affinity

Nandrolone is a potent agonist of the androgen receptor.[1] Its binding affinity is often higher than that of the endogenous androgen, testosterone.[4] Unlike testosterone, which is converted by 5α-reductase to the more potent dihydrotestosterone (DHT), nandrolone is metabolized by the same enzyme into 5α-dihydronandrolone (DHN), a much weaker AR ligand.[1][4] This differential metabolism is responsible for nandrolone's reduced androgenic effects in tissues with high 5α-reductase activity, such as the prostate and skin.[1][3][4]

Quantitative AR Binding Data

The following table summarizes the relative binding affinity (RBA) of nandrolone for the androgen receptor compared to other reference steroids.

| Compound | Receptor Source | Relative Binding Affinity (%) | Reference Ligand (100%) |

| Nandrolone | Rat Prostate / Muscle | 154-155 | Testosterone |

| Nandrolone | Rat Prostate / Muscle | >100 | Methyltrienolone (MT) |

| Testosterone | Rat Prostate / Muscle | 100 | Testosterone |

| Dihydrotestosterone (DHT) | Rat Prostate | 46 | Methyltrienolone (MT) |

| Dihydrotestosterone (DHT) | Rat Muscle | 1 | Methyltrienolone (MT) |

Data compiled from multiple sources.[1][4][5][6]

Progesterone Receptor (PR) Binding Affinity

In addition to its activity at the AR, nandrolone is also a potent progestogen, demonstrating significant binding to the progesterone receptor.[1] This progestogenic activity can contribute to its overall physiological and side-effect profile, including suppression of gonadotropins.[1]

Quantitative PR Binding Data

The table below presents the relative binding affinity of nandrolone for the progesterone receptor.

| Compound | Relative Binding Affinity (%) | Reference Ligand (100%) |

| Nandrolone | 20-22 | Progesterone |

| Testosterone | 1.0-1.2 | Progesterone |

| Estradiol | 2.6 | Progesterone |

Data compiled from multiple sources.[1][6]

Estrogen Receptor (ER) Binding Affinity

Nandrolone exhibits a very low direct binding affinity for the estrogen receptor.[1][6] However, it can be aromatized to a limited extent into estrogenic metabolites, which may lead to estrogenic side effects at high doses.[1][7] Some studies have also suggested that long-term administration of nandrolone can lead to a downstream decrease in the density of estrogen receptors in certain tissues, such as the uterus in female rats.[8]

Quantitative ER Binding Data

| Compound | Relative Binding Affinity (%) | Reference Ligand (100%) |

| Nandrolone | <0.1 | Estradiol |

| Testosterone | <0.1 | Estradiol |

| Progesterone | 2.6 | Estradiol |

Data compiled from multiple sources.[1][6]

Signaling Pathway and Experimental Workflow

Classical Steroid Hormone Receptor Signaling

Steroid hormones like nandrolone primarily act through intracellular receptors that function as ligand-activated transcription factors.[9] The steroid diffuses across the cell membrane and binds to its cognate receptor (e.g., AR) in the cytoplasm.[10] This binding induces a conformational change, often causing the dissociation of heat shock proteins, which allows the receptor-ligand complex to dimerize and translocate into the nucleus.[9][10] Inside the nucleus, the complex binds to specific DNA sequences known as Hormone Response Elements (HREs) in the regulatory regions of target genes, thereby modulating gene transcription.[9]

Caption: Nandrolone binds to the cytoplasmic AR, which then translocates to the nucleus to regulate gene expression.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of nandrolone to steroid receptors is typically determined using a competitive radioligand binding assay.[11][12] This method measures the ability of a test compound (the 'cold' ligand, e.g., nandrolone) to compete with a constant concentration of a radiolabeled ligand (the 'hot' ligand, e.g., [3H]-R1881 for the AR) for binding to a receptor preparation.[11]

Detailed Methodology:

-

Receptor Preparation: A source of the target receptor is prepared. This is commonly a cytosol fraction from a target tissue (e.g., rat prostate for AR) or from cells engineered to overexpress the receptor (e.g., MCF-7 cells).[4][11] Tissues are homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol) and centrifuged at high speed to isolate the cytosolic fraction containing the soluble receptors.[11]

-

Assay Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (nandrolone).[11][12]

-

Control Tubes:

-

Total Binding: Contains only the radiolabeled ligand and the receptor preparation to determine the maximum binding.[11]

-

Non-specific Binding: Contains the radiolabeled ligand, receptor, and a large excess (e.g., 100-fold) of an unlabeled ligand to saturate the receptors and measure binding to non-receptor components.[11]

-

-

Incubation: The mixture is incubated, often overnight at 4°C, to allow the binding to reach equilibrium.[11]

-

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand must be separated from the free radioligand. A common method involves adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.[11] The slurry is then washed multiple times with buffer to remove the unbound radioligand.

-

Quantification: A scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.[11] The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (nandrolone) concentration. The IC50 value (the concentration of nandrolone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. This can then be used to calculate the inhibition constant (Ki) or Relative Binding Affinity (RBA).

Caption: Key steps in determining ligand binding affinity, from preparation to data analysis.

References

- 1. Nandrolone - Wikipedia [en.wikipedia.org]

- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 7. swolverine.com [swolverine.com]

- 8. Anabolic steroid (nandrolone) treatment during adolescence decreases the number of glucocorticoid and estrogen receptors in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Steroid Hormone Receptors | GLOWM [glowm.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Conversion of Nandrolone Esters: A Technical Guide for Researchers

An In-depth Examination of the Pharmacokinetics, Metabolism, and Bioanalytical Methodologies Associated with the Hydrolysis of Nandrolone Prodrugs

This technical guide provides a comprehensive overview of the in vivo conversion of nandrolone esters, with a primary focus on nandrolone decanoate as a representative long-acting ester, into the active androgen, nandrolone. While the user's query specified nandrolone acetate, the available scientific literature predominantly investigates longer-chain esters like decanoate and phenylpropionate. The principles of ester hydrolysis and subsequent metabolism are conserved across these compounds, with the primary difference being the pharmacokinetic profile dictated by the length of the ester chain. This guide will, therefore, leverage the extensive data on nandrolone decanoate to provide a robust framework for understanding the in vivo behavior of nandrolone esters.

Introduction: Nandrolone Esters as Prodrugs

Nandrolone, an anabolic-androgenic steroid, is administered as an ester prodrug, such as nandrolone decanoate or nandrolone phenylpropionate, to prolong its therapeutic effect. The esterification of the 17β-hydroxyl group increases the lipophilicity of the molecule, leading to its deposition in intramuscular or subcutaneous adipose tissue upon injection. The rate-limiting step in the appearance of nandrolone in the systemic circulation is the release of the ester from this depot. Once in circulation, nandrolone esters are rapidly hydrolyzed by endogenous esterases to yield the pharmacologically active nandrolone.

Pharmacokinetics of Nandrolone Esters

The pharmacokinetic profile of nandrolone is characterized by a "flip-flop" phenomenon, where the rate of absorption from the injection site is slower than the rate of elimination of the active drug. The length of the ester side chain is a critical determinant of the absorption rate and, consequently, the duration of action.

-

This compound (and other short-chain esters): Although specific pharmacokinetic data for this compound is sparse in the literature, it is well-established that shorter ester chains lead to a faster release from the injection depot. This results in a more rapid onset of action and a shorter half-life compared to longer-chain esters. For instance, nandrolone phenylpropionate, another short-chain ester, exhibits a shorter half-life than nandrolone decanoate.

-

Nandrolone Decanoate (long-chain ester): This is a long-acting formulation with a slow release from the intramuscular depot. The elimination half-life of nandrolone decanoate from the injection site is approximately 6 to 12 days.[1] Following a single intramuscular injection of nandrolone decanoate, peak plasma concentrations of nandrolone are typically reached within 30 to 72 hours.[2][3]

The following tables summarize the pharmacokinetic parameters of nandrolone following the administration of nandrolone decanoate.

Table 1: Pharmacokinetic Parameters of Nandrolone after Intramuscular Administration of Nandrolone Decanoate in Healthy Men

| Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (days) |

| 50 mg | 2.14 | 30 | 7.1 |

| 100 mg | 4.26 | 30 | 11.7 |

| 150 mg | 5.16 | 72 | 11.8 |

Data compiled from Bagchus et al., 2005.[2][3][4]

Table 2: General Pharmacokinetic Properties of Nandrolone and Nandrolone Decanoate

| Parameter | Value |

| Bioavailability (Intramuscular) | 53-73% |

| Half-life of Nandrolone Decanoate Hydrolysis in Serum | < 1 hour |

| Combined Half-life of Hydrolysis, Distribution, and Elimination of Nandrolone | 4.3 hours |

| Mean Nandrolone Serum Clearance | 1.55 L/h/kg |

Data compiled from various sources.[1][5]

Enzymatic Conversion of Nandrolone Esters

The conversion of nandrolone esters to nandrolone is a hydrolytic process catalyzed by non-specific esterases.

Key Enzymes and Cellular Locations

-

Carboxylesterases (CES): These are the primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs. Human liver carboxylesterase 1 (CES1) is highly abundant in the liver and is a key player in the metabolism of many xenobiotics.[6] The hydrolysis of nandrolone esters is thought to occur predominantly in the blood and liver. Studies have shown that nandrolone decanoate hydrolysis occurs in human whole blood, suggesting that blood-borne esterases are a major site of conversion.

-

Phosphodiesterase 7B (PDE7B): Research has indicated that PDE7B, an enzyme found in the liver cytosol, is involved in the hydrolysis of testosterone enanthate and nandrolone decanoate.[7] Inhibition of PDE7B has been shown to decrease the hydrolysis of nandrolone decanoate in liver cytosol preparations.[7]

Metabolic Pathway of Nandrolone

Once nandrolone is released, it undergoes metabolism primarily in the liver, in a manner similar to testosterone. The key metabolic steps include:

-

5α-Reduction: Nandrolone is a substrate for the enzyme 5α-reductase. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in the formation of 5α-dihydronandrolone, a much weaker androgen receptor agonist. This property contributes to the lower androgenic potential of nandrolone compared to testosterone.

-

Other Metabolic Transformations: Nandrolone is also metabolized to 19-norandrosterone and 19-noretiocholanolone, which are the major urinary metabolites. These metabolites can be conjugated with glucuronic acid or sulfate before excretion.

Experimental Protocols

This section outlines the methodologies for conducting in vivo studies to evaluate the conversion of nandrolone esters to nandrolone and for the bioanalytical quantification of the involved compounds.

In Vivo Animal Study Protocol (Rat Model)

This protocol provides a general framework for a pharmacokinetic study in rats.

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Drug Formulation: this compound or decanoate is dissolved in a sterile oil vehicle (e.g., sesame oil, peanut oil) to the desired concentration.

-

Administration:

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, and 336 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Urine Collection:

-

Animals can be housed in metabolic cages for the collection of 24-hour urine samples at specified intervals.

-

Urine volume is recorded, and aliquots are stored at -80°C.

-

Analytical Methodology: LC-MS/MS for Nandrolone Quantification in Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of nandrolone.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL plasma sample, add an internal standard (e.g., nandrolone-d3).

-

Add 1 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

-

Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for nandrolone and the internal standard. For nandrolone, a common transition is m/z 275.2 → 109.1.

-

-

Quantification: A calibration curve is generated using standards of known nandrolone concentrations in a blank matrix. The concentration of nandrolone in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Analytical Methodology: GC-MS for Nandrolone and its Esters

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of anabolic steroids.

-

Sample Preparation (includes derivatization):

-

Extraction from the biological matrix (e.g., liquid-liquid extraction as described above).

-

Derivatization: To improve the volatility and chromatographic properties of nandrolone, a derivatization step is necessary. This typically involves silylation with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A GC system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized nandrolone and its esters.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

In Vivo Conversion and Metabolism of Nandrolone Esters

References

- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramuscular Injection in Rats | Animals in Science [queensu.ca]

- 8. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

The Influence of Nandrolone Acetate on Satellite Cell Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone, an anabolic androgenic steroid (AAS), is recognized for its significant impact on skeletal muscle mass and strength.[1] A primary mechanism underlying these effects is its influence on muscle satellite cells, the resident stem cells crucial for muscle growth, repair, and regeneration. This technical guide provides an in-depth analysis of the effects of nandrolone acetate on satellite cell proliferation and differentiation. It summarizes key quantitative data, presents detailed experimental protocols for assessing these cellular processes, and delineates the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology and drug development.

Introduction

Satellite cells, located between the basal lamina and the sarcolemma of muscle fibers, are typically quiescent in mature muscle.[2] Upon activation by stimuli such as injury or resistance exercise, they enter the cell cycle to proliferate and subsequently differentiate, fusing with existing muscle fibers to promote hypertrophy or forming new myofibers to repair damage. Androgens, including testosterone and its synthetic derivatives like nandrolone, are known to modulate these critical functions of satellite cells.[3] this compound, as an ester of nandrolone, is a potent agonist of the androgen receptor (AR) and exhibits strong anabolic properties with reduced androgenic effects compared to testosterone.[4] Understanding the precise molecular and cellular mechanisms by which this compound influences satellite cell activity is paramount for developing therapeutic strategies for muscle wasting diseases and for comprehending the physiological consequences of its use and misuse.

Quantitative Effects of Nandrolone on Satellite Cells and Muscle Fibers

The administration of nandrolone has been shown to induce significant changes in satellite cell populations and muscle fiber characteristics. The following tables summarize quantitative data from a key study investigating the effects of nandrolone decanoate in an in vivo chicken model. While the ester differs, the active compound is nandrolone, providing valuable insights into its biological effects.

Table 1: Effect of Nandrolone Decanoate on Pectoralis Muscle Mass and Fiber Diameter in Chickens [5]

| Parameter | Control Group | Nandrolone Group | Percentage Change | p-value |

| Pectoralis Muscle Mass (g) | 52.14 - 57.06 | 63.74 - 67.76 | ~22% increase | p=0.0002 |

| Muscle Fiber Diameter (µm) | 30.70 - 34.04 | 36.39 - 42.32 | ~24% increase | p=0.0047 |

Table 2: Effect of Nandrolone Decanoate on Satellite Cell and Myonuclear Parameters in Chicken Pectoralis Muscle [5]

| Parameter | Control Group | Nandrolone Group | Percentage Change | p-value |

| Satellite Cell Frequency (%) | 5.50 - 6.82 | 7.16 - 9.01 | ~28% increase | p=0.0199 |

| Satellite Cells per mm of Fiber | 4.93 - 6.41 | 7.15 - 9.62 | ~50% increase | p=0.0038 |

| Myonuclei per mm of Fiber Length | 75.80 - 86.49 | 87.46 - 103.98 | Significant increase | p=0.0156 |

| Area of Sarcolemma per Satellite Cell (µm²) | 16,674 - 19,518 | 13,588 - 16,333 | ~16% decrease | p=0.0276 |

Table 3: In Vitro Effects of Nandrolone Decanoate on C2C12 Myoblast Proliferation [6]

| Nandrolone Concentration | Observation (after 5 days) |

| 5 µM | Significant increase in cell proliferation |

| 50 µM | Decrease in cell proliferation |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on satellite cell proliferation and differentiation.

In Vitro C2C12 Myoblast Proliferation Assay (MTT)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on the proliferation of C2C12 myoblasts.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in ethanol or DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of GM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in GM to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Remove the old medium from the wells and add 100 µL of the respective this compound-containing medium. Include a vehicle control group (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Myoblast Differentiation and Fusion Index Quantification

This protocol describes the induction of C2C12 myoblast differentiation and the quantification of myotube formation using immunofluorescence for Myosin Heavy Chain (MHC) and DAPI for nuclear staining.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM)

-

Differentiation Medium (DM): DMEM with 2% horse serum and 1% penicillin-streptomycin

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-Myosin Heavy Chain (MHC)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Proliferation: Seed C2C12 myoblasts on glass coverslips in 24-well plates in GM and grow to ~80-90% confluency.

-

Induction of Differentiation: Replace the GM with DM containing the desired concentrations of this compound or vehicle.

-

Differentiation Period: Culture the cells for 3-5 days, replacing the medium every 48 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-MHC antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

-

Fusion Index Calculation: The fusion index is calculated as the number of nuclei within MHC-positive myotubes (defined as having ≥ 2 nuclei) divided by the total number of nuclei, expressed as a percentage.[7]

Signaling Pathways

This compound exerts its effects on satellite cell proliferation and differentiation through a complex network of signaling pathways, involving both genomic and non-genomic actions.

Genomic Signaling via the Androgen Receptor (AR)

The primary mechanism of action for nandrolone is through its binding to the androgen receptor (AR), a ligand-activated transcription factor.[4] In satellite cells, this interaction initiates a cascade of events leading to changes in gene expression that favor myogenesis.

-

AR Activation and Translocation: Upon binding nandrolone, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

-

Transcriptional Regulation: In the nucleus, the AR-nandrolone complex binds to androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription. This can either activate or repress gene expression, depending on the gene and the presence of co-regulators.

Key Signaling Cascades

Several key signaling pathways are modulated by this compound in satellite cells, often in an AR-dependent manner.

-